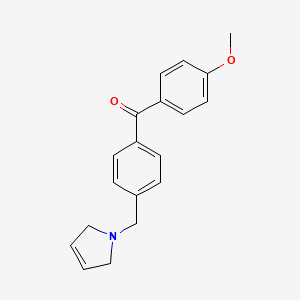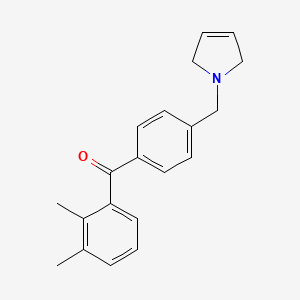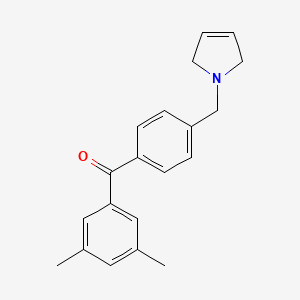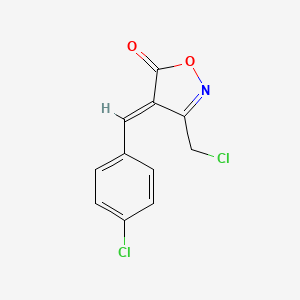
(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Übersicht
Beschreibung
“(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a synthetic compound. It contains a pyrazole moiety, which is a five-membered heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of the compound is C18H15Cl2NO . The InChI code is InChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 . The compound has a molecular weight of 332.2 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A variety of N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized, highlighting their potential in herbicidal and insecticidal activities (Wang et al., 2015).
Biological Evaluation
- Novel pyrazoline derivatives were synthesized, and some exhibited potent antibacterial activity. This demonstrates their potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
- Microwave-assisted synthesis of biologically active pyrazole derivatives, including those with pyrrol-1-yl methanone, has been investigated for probable activities using PASS, indicating their biological relevance (Swarnkar et al., 2014).
Molecular Structure and Docking Studies
- Investigations into the molecular structure, spectroscopic, and quantum chemical properties of pyrrol-1-yl methanone derivatives have been conducted. This includes antimicrobial activity and molecular docking simulation, providing insights into their potential medical applications (Sivakumar et al., 2021).
Synthesis Techniques
- One-pot synthesis methods for pyrrol-1-yl methanone derivatives have been developed, showing economical and efficient production techniques (Kaur & Kumar, 2018).
Application in Drug Development
- Research into solution formulation for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone, has been conducted. This is vital for the development of drug formulations for early toxicology and clinical studies (Burton et al., 2012).
Anticancer and Antimicrobial Agents
- Novel compounds incorporating pyridyl-pyrazolines, including pyrrol-1-yl methanone derivatives, were synthesized and showed promising results as anticancer and antimicrobial agents (Katariya et al., 2021).
- The antimicrobial and antifungal activities of certain pyrazole derivatives have been evaluated, underlining the significance of these compounds in combating various pathogenic strains (Swarnkar et al., 2014).
Crystallographic Analysis
- The crystal structure and conformational analyses of compounds including pyrrolidin-1-yl)methanone have been studied, contributing to our understanding of their molecular configuration (Huang et al., 2021).
Other Applications
- Research on derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole has explored their influence on antimycobacterial activity, providing insights into potential therapeutic uses (Biava et al., 2008).
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYXOIBQKPAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643051 | |
| Record name | (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-67-5 | |
| Record name | (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



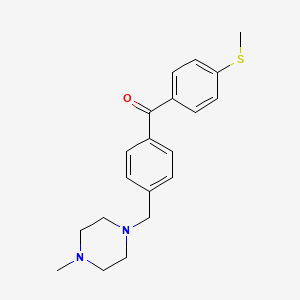
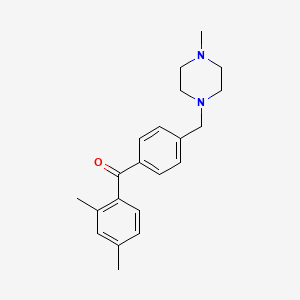
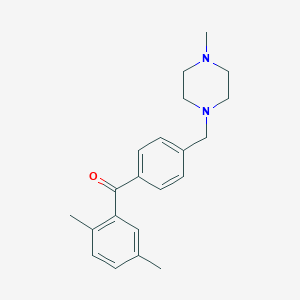
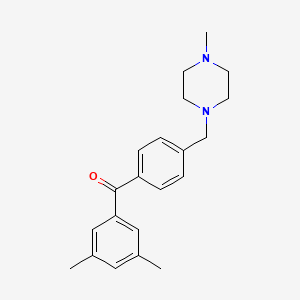
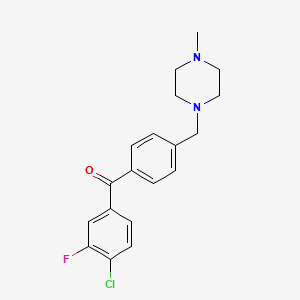
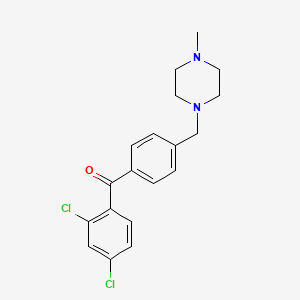
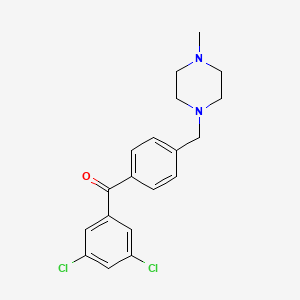
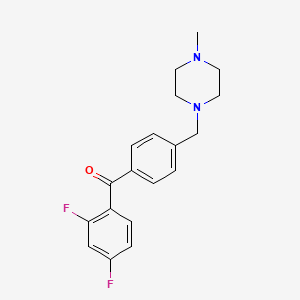
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
